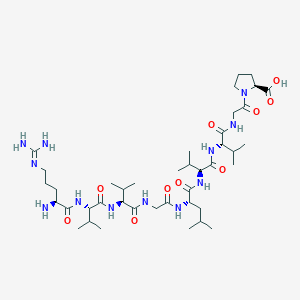![molecular formula C22H18N2O5 B12597336 3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid CAS No. 649774-09-4](/img/structure/B12597336.png)
3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid is an organic compound with the molecular formula C22H18N2O5 This compound is characterized by the presence of a benzamidophenoxy group attached to an acetamido benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-benzamidophenol with chloroacetic acid to form 4-benzamidophenoxyacetic acid. This intermediate is then reacted with 3-amino benzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and benzamidophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Acetamidobenzoic acid: A simpler derivative with similar structural features.
N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)benzamide: A related compound with a benzoxazinone structure.
Para-aminobenzoic acid (PABA): A well-known compound with similar functional groups.
Uniqueness
3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
特性
CAS番号 |
649774-09-4 |
|---|---|
分子式 |
C22H18N2O5 |
分子量 |
390.4 g/mol |
IUPAC名 |
3-[[2-(4-benzamidophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C22H18N2O5/c25-20(23-18-8-4-7-16(13-18)22(27)28)14-29-19-11-9-17(10-12-19)24-21(26)15-5-2-1-3-6-15/h1-13H,14H2,(H,23,25)(H,24,26)(H,27,28) |
InChIキー |
KZZFQVVVTASORZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


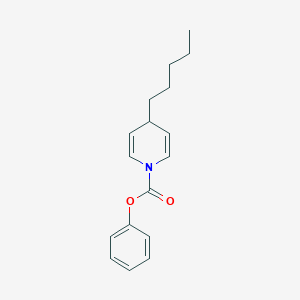
![4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol](/img/structure/B12597261.png)
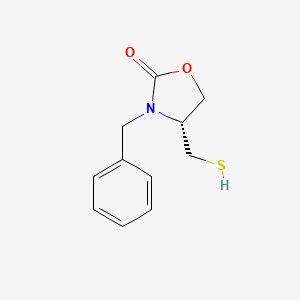

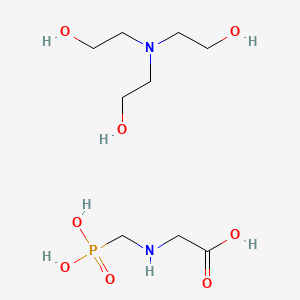
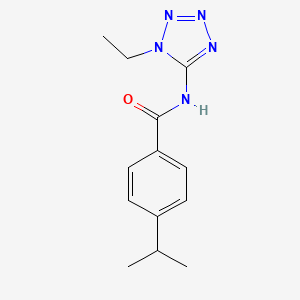
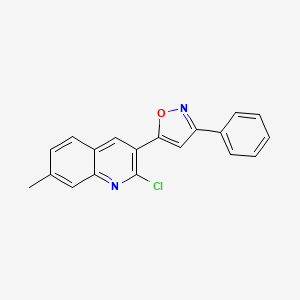
![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)
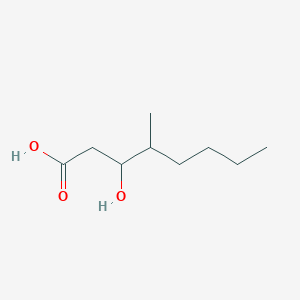
![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)
![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)
